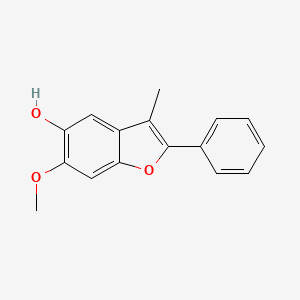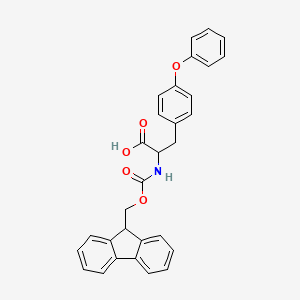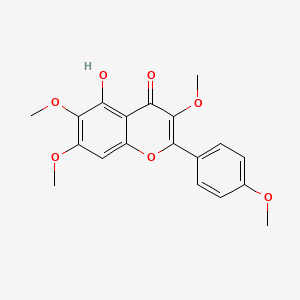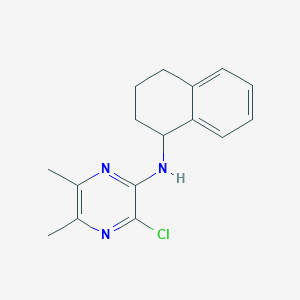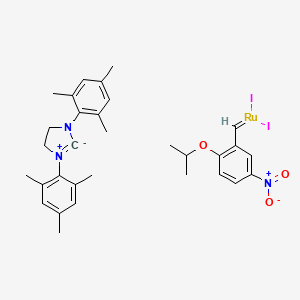
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2: is a ruthenium-based complex known for its applications in various chemical reactions, particularly in the field of olefin metathesis. This compound is a derivative of the well-known Grubbs catalysts and is used to facilitate the formation of carbon-carbon double bonds in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 typically involves the coordination of the ruthenium center with the imidazolidin-2-ylidene ligand and the benzylidene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 is primarily involved in olefin metathesis reactions. These reactions include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Common Reagents and Conditions: The compound is typically used in the presence of olefin substrates under an inert atmosphere. Solvents such as dichloromethane, toluene, or tetrahydrofuran (THF) are commonly used. The reactions are often carried out at room temperature or slightly elevated temperatures, depending on the specific reaction and substrates involved.
Major Products: The major products of these reactions are olefins with newly formed carbon-carbon double bonds. In RCM, cyclic olefins are formed, while in CM, linear or branched olefins are produced. ROMP results in the formation of polymers with repeating olefin units.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is widely used as a catalyst in organic synthesis, particularly for the formation of complex molecules through olefin metathesis. It is valued for its high efficiency and selectivity in these reactions.
Biology: In biological research, the compound is used to modify biomolecules and study their interactions. It can facilitate the synthesis of bioactive compounds and the development of new pharmaceuticals.
Medicine: In medicine, the compound’s ability to catalyze specific reactions makes it useful in the synthesis of drug molecules. It is also being explored for its potential in targeted drug delivery systems.
Industry: In the industrial sector, the compound is used in the production of polymers, fine chemicals, and specialty materials. Its role in olefin metathesis makes it valuable for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds through a series of intermediate steps. The imidazolidin-2-ylidene ligand stabilizes the ruthenium center, enhancing its reactivity and selectivity in the metathesis reactions.
Vergleich Mit ähnlichen Verbindungen
- Grubbs Catalyst
- Hoveyda-Grubbs Catalyst
- Schrock Catalyst
Comparison: Compared to the Grubbs and Hoveyda-Grubbs catalysts, [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 offers enhanced stability and selectivity in certain metathesis reactions. Its unique ligand structure provides better control over the reaction conditions and outcomes, making it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C31H37I2N3O3Ru |
|---|---|
Molekulargewicht |
854.5 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
InChI |
InChI=1S/C21H26N2.C10H11NO3.2HI.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
NTQNGTPFFJLJOZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


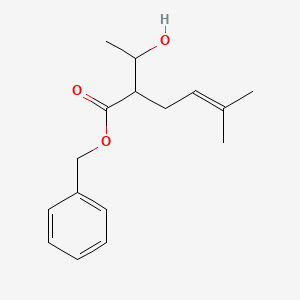
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)
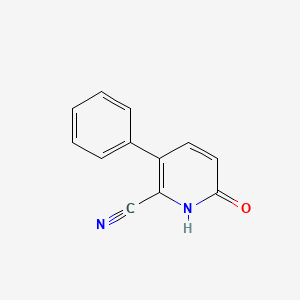
![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)
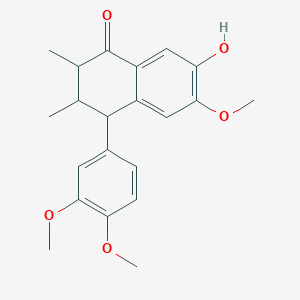
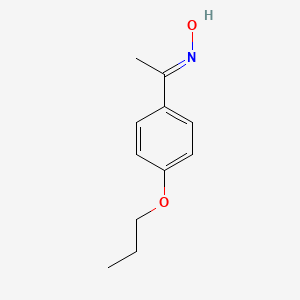

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)
![10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12305139.png)
![2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid](/img/structure/B12305144.png)
